molecular formula C7H15NO2 B7894681 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol

2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol

Cat. No.: B7894681
M. Wt: 145.20 g/mol
InChI Key: HEERARMUTRRHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol is an organic compound featuring a tetrahydropyran ring, an amino group, and a hydroxyl group. This compound is of interest due to its unique structure, which combines the properties of both an alcohol and an amine, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and ethylene oxide.

    Reaction with Ammonia: Tetrahydropyran is reacted with ethylene oxide in the presence of ammonia to introduce the amino group.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohol derivatives.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol: Similar structure but with the amino group at a different position.

    2-Amino-2-(tetrahydro-2H-furan-3-yl)ethanol: Similar structure but with a furan ring instead of a pyran ring.

Uniqueness

2-Amino-2-(tetrahydro-2H-pyran-3-yl)ethanol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-2-(oxan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-7(4-9)6-2-1-3-10-5-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEERARMUTRRHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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